2-Boc-7-iodo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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Overview
Description
2-Boc-7-iodo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a chemical compound with the molecular formula C12H17IN2O2 and a molecular weight of 348.18 g/mol . It is a derivative of pyrrolo[1,2-a]pyrazine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an iodine atom at the 7th position of the tetrahydropyrrolo ring. This compound is used in various chemical research applications due to its unique structure and reactivity.
Preparation Methods
The synthesis of 2-Boc-7-iodo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves several steps:
Cross-coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the obtained acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The N-propargylenaminones undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to yield the final product.
Chemical Reactions Analysis
2-Boc-7-iodo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common reagents used in these reactions include cesium carbonate, dimethyl sulfoxide, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Boc-7-iodo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Boc-7-iodo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with various molecular targets and pathways. The iodine atom and the Boc protecting group play crucial roles in its reactivity and interactions . The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .
Comparison with Similar Compounds
2-Boc-7-iodo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is unique due to the presence of both the Boc protecting group and the iodine atom. Similar compounds include:
2-Boc-7-bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Similar structure but with a bromine atom instead of iodine.
2-Boc-7-chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Similar structure but with a chlorine atom instead of iodine.
2-Boc-7-fluoro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Similar structure but with a fluorine atom instead of iodine.
These compounds share similar reactivity patterns but differ in their specific chemical properties and applications.
Properties
CAS No. |
1973505-15-5 |
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Molecular Formula |
C12H17IN2O2 |
Molecular Weight |
348.18 g/mol |
IUPAC Name |
tert-butyl 7-iodo-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C12H17IN2O2/c1-12(2,3)17-11(16)15-5-4-14-7-9(13)6-10(14)8-15/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
KIDAUHXYAWWZTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=C(C=C2C1)I |
Origin of Product |
United States |
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